![molecular formula C20H23FN2O2S B4698940 N-{2-[(2-fluorobenzyl)thio]ethyl}-4-(4-morpholinyl)benzamide](/img/structure/B4698940.png)
N-{2-[(2-fluorobenzyl)thio]ethyl}-4-(4-morpholinyl)benzamide
Overview
Description
N-{2-[(2-fluorobenzyl)thio]ethyl}-4-(4-morpholinyl)benzamide, also known as FEBIMB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research.
Mechanism of Action
The mechanism of action of N-{2-[(2-fluorobenzyl)thio]ethyl}-4-(4-morpholinyl)benzamide involves the inhibition of the protein kinase CK2, which is involved in cell growth and proliferation. By inhibiting CK2, N-{2-[(2-fluorobenzyl)thio]ethyl}-4-(4-morpholinyl)benzamide can prevent the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
N-{2-[(2-fluorobenzyl)thio]ethyl}-4-(4-morpholinyl)benzamide has been found to have several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, as well as inhibit the growth and proliferation of cancer cells. Additionally, N-{2-[(2-fluorobenzyl)thio]ethyl}-4-(4-morpholinyl)benzamide has been found to have anti-inflammatory and antioxidant properties.
Advantages and Limitations for Lab Experiments
One advantage of using N-{2-[(2-fluorobenzyl)thio]ethyl}-4-(4-morpholinyl)benzamide in lab experiments is its specificity for CK2 inhibition, which can help researchers to better understand the role of CK2 in cancer growth and proliferation. However, one limitation of using N-{2-[(2-fluorobenzyl)thio]ethyl}-4-(4-morpholinyl)benzamide is its potential toxicity, which can limit its use in certain experiments.
Future Directions
There are several future directions for research on N-{2-[(2-fluorobenzyl)thio]ethyl}-4-(4-morpholinyl)benzamide. One area of research could be the development of more potent and selective CK2 inhibitors based on the structure of N-{2-[(2-fluorobenzyl)thio]ethyl}-4-(4-morpholinyl)benzamide. Additionally, further research could be conducted on the potential applications of N-{2-[(2-fluorobenzyl)thio]ethyl}-4-(4-morpholinyl)benzamide in other areas of scientific research, such as neurodegenerative diseases. Finally, clinical trials could be conducted to determine the efficacy and safety of N-{2-[(2-fluorobenzyl)thio]ethyl}-4-(4-morpholinyl)benzamide as a potential cancer treatment.
Scientific Research Applications
N-{2-[(2-fluorobenzyl)thio]ethyl}-4-(4-morpholinyl)benzamide has been found to have potential applications in scientific research, particularly in the field of cancer research. Studies have shown that N-{2-[(2-fluorobenzyl)thio]ethyl}-4-(4-morpholinyl)benzamide can inhibit the growth of cancer cells, including breast, lung, and colon cancer cells. It has also been found to induce apoptosis, or programmed cell death, in cancer cells.
properties
IUPAC Name |
N-[2-[(2-fluorophenyl)methylsulfanyl]ethyl]-4-morpholin-4-ylbenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23FN2O2S/c21-19-4-2-1-3-17(19)15-26-14-9-22-20(24)16-5-7-18(8-6-16)23-10-12-25-13-11-23/h1-8H,9-15H2,(H,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCMGVTXYUCNGBS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)C(=O)NCCSCC3=CC=CC=C3F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23FN2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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